molecular formula C26H32O4 B13779320 Diethylstilbestrol dibutyrate

Diethylstilbestrol dibutyrate

Cat. No.: B13779320
M. Wt: 408.5 g/mol
InChI Key: IANCUNCADYBCIL-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Diethylstilbestrol dibutyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethylstilbestrol dibutyrate has several scientific research applications:

Mechanism of Action

Diethylstilbestrol dibutyrate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The compound’s mechanism of action involves the modulation of various molecular pathways, including those related to cell proliferation and differentiation.

Comparison with Similar Compounds

Diethylstilbestrol dibutyrate is similar to other synthetic estrogens, such as:

This compound is unique in its specific ester functional group, which can influence its pharmacokinetic properties and biological activity.

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate

InChI

InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+

InChI Key

IANCUNCADYBCIL-WCWDXBQESA-N

Isomeric SMILES

CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC

Origin of Product

United States

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